![molecular formula C26H22O4 B14910543 Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its binaphthalene core, which is a structure consisting of two naphthalene units connected at specific positions, and the presence of dimethyl ester groups at the 3,3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate typically involves several steps, starting from commercially available naphthalene derivatives. One common method involves the bromination of 2,2’-dihydroxy-1,1’-binaphthyl followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound can serve as a probe for studying molecular interactions and binding affinities.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses
Mécanisme D'action
The mechanism by which Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions with aromatic systems, while the ester groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as an effective ligand or catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (11bR)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP)
- 2,2’-Dihydroxy-1,1’-binaphthalene
Uniqueness
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate is unique due to its specific substitution pattern and the presence of dimethyl ester groups, which confer distinct chemical and physical properties. These features make it particularly useful in asymmetric synthesis and as a versatile building block in organic chemistry .
Propriétés
Formule moléculaire |
C26H22O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
methyl 4-(3-methoxycarbonyl-2-methylnaphthalen-1-yl)-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H22O4/c1-15-21(25(27)29-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26(28)30-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3 |
Clé InChI |
IBFSRHKLZMMJIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1C(=O)OC)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)

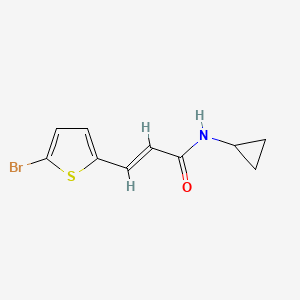
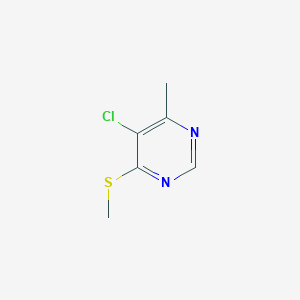
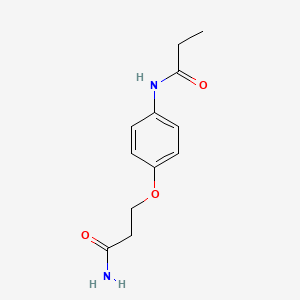
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
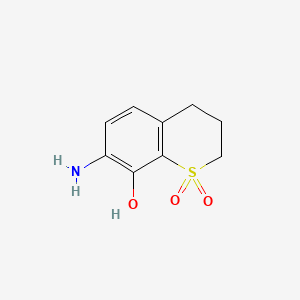
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
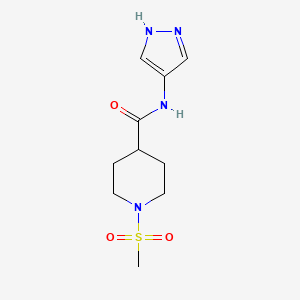
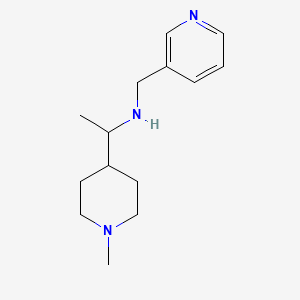
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
